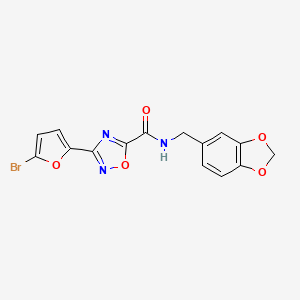![molecular formula C13H10N4O4 B11050552 9-[(Acetyloxy)imino]-1-methyl-4-oxo-1H-naphtho[2,3-D][1,2,3]triazol-2-ium-2(4H)-olate](/img/structure/B11050552.png)
9-[(Acetyloxy)imino]-1-methyl-4-oxo-1H-naphtho[2,3-D][1,2,3]triazol-2-ium-2(4H)-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[(Acetyloxy)imino]-1-methyl-4-oxo-1H-naphtho[2,3-D][1,2,3]triazol-2-ium-2(4H)-olate is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a naphthoquinone moiety fused with a triazole ring, and an acetyloxyimino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Acetyloxy)imino]-1-methyl-4-oxo-1H-naphtho[2,3-D][1,2,3]triazol-2-ium-2(4H)-olate typically involves multiple steps:
Formation of the Naphthoquinone Moiety: This can be achieved through the oxidation of naphthalene derivatives using reagents such as potassium permanganate or chromium trioxide.
Triazole Ring Formation: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Introduction of the Acetyloxyimino Group: This step involves the reaction of the triazole derivative with acetic anhydride and hydroxylamine to introduce the acetyloxyimino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthoquinone moiety, using oxidizing agents like hydrogen peroxide or potassium dichromate.
Reduction: Reduction reactions can target the triazole ring or the naphthoquinone moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyloxyimino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium dichromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxylamine, amines, thiols.
Major Products
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of reduced triazole or naphthoquinone derivatives.
Substitution: Formation of derivatives with different functional groups replacing the acetyloxyimino group.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal ions.
Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the field of antifungal and anticancer agents.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 9-[(Acetyloxy)imino]-1-methyl-4-oxo-1H-naphtho[2,3-D][1,2,3]triazol-2-ium-2(4H)-olate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the naphthoquinone moiety can undergo redox reactions, affecting cellular processes. The acetyloxyimino group can act as a reactive site for further chemical modifications.
相似化合物的比较
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Naphthoquinone Derivatives: Compounds with similar naphthoquinone moieties but different functional groups.
Uniqueness
Structural Complexity: The combination of a naphthoquinone moiety with a triazole ring and an acetyloxyimino group is unique.
属性
分子式 |
C13H10N4O4 |
|---|---|
分子量 |
286.24 g/mol |
IUPAC 名称 |
[(Z)-(1-methyl-2-oxido-4-oxobenzo[f]benzotriazol-2-ium-9-ylidene)amino] acetate |
InChI |
InChI=1S/C13H10N4O4/c1-7(18)21-15-10-8-5-3-4-6-9(8)13(19)11-12(10)16(2)17(20)14-11/h3-6H,1-2H3/b15-10- |
InChI 键 |
MPNJENVMVOAMAM-GDNBJRDFSA-N |
手性 SMILES |
CC(=O)O/N=C\1/C2=CC=CC=C2C(=O)C3=C1N([N+](=N3)[O-])C |
规范 SMILES |
CC(=O)ON=C1C2=CC=CC=C2C(=O)C3=C1N([N+](=N3)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11050479.png)
![(3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B11050481.png)
![4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol](/img/structure/B11050483.png)
![1-cycloheptyl-4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050494.png)
![7-methyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B11050495.png)

![2-Quinolinecarboxamide, N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B11050533.png)
![methyl 3-(3-bromo-4-fluorophenyl)-3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11050537.png)
![3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11050540.png)
![1-(4-Chlorophenyl)-3-{4-[2-(2,4-dimethoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11050548.png)
![2-{Acetyl[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate](/img/structure/B11050549.png)
![Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11050555.png)
![2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11050558.png)